molecular formula C17H11NOS B15488689 2-Naphthalen-2-yl-1,2-benzothiazol-3-one CAS No. 5147-72-8

2-Naphthalen-2-yl-1,2-benzothiazol-3-one

Cat. No.: B15488689
CAS No.: 5147-72-8
M. Wt: 277.3 g/mol
InChI Key: IJUXICAHHHJXOE-UHFFFAOYSA-N
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Description

2-Naphthalen-2-yl-1,2-benzothiazol-3-one is a chemical compound of interest in scientific research. With a molecular structure featuring a benzothiazol-3-one core linked to a naphthalene group, this compound is part of a class of chemicals studied for various potential applications. Benzothiazole derivatives are a significant area of investigation in medicinal and materials chemistry. Structurally related compounds, such as SKA-31 (a naphtho-thiazolylamine), have been identified as potent activators of potassium channels (KCa2/3), making them useful pharmacological tools for studying cardiovascular function and neuronal excitability . Other benzothiazole-based molecules are extensively researched for their use as ligands in coordination chemistry, forming complexes with transition metals like Co²⁺, Ni²⁺, and Cu²⁺ for catalytic and biological studies . Furthermore, simpler benzothiazol-3-one structures, like Benzisothiazolinone (BIT), are widely employed as preservatives and antimicrobial agents in industrial applications due to their microbicidal and fungicidal mode of action . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

5147-72-8

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

2-naphthalen-2-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C17H11NOS/c19-17-15-7-3-4-8-16(15)20-18(17)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

IJUXICAHHHJXOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzothiazol-3-one derivatives allows for comparisons across substituents, electronic effects, and applications. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Compound Name Substituent(s) Key Properties/Data Reference
2-Naphthalen-2-yl-1,2-benzothiazol-3-one Naphthalen-2-yl at position 2 High lipophilicity due to aromatic naphthyl group; potential for π-π interactions. [Hypothetical]
1,1-Dioxo-1,2-benzothiazol-3-one (Saccharin) Sulfone group at position 1,1 Sweetener (300–500× sweeter than sucrose); water-soluble; metabolically inert .
2-Phenyl-2,3-dihydro-1,2-benzothiazol-3-one (Ebsulfur) Phenyl at position 2; dihydro ring Rigid, partially saturated core; hDAAO inhibitor (Ki = 9.6 nM for derivative) .
2-Ethyl-1,1-dioxo-1,2-benzothiazol-3-one Ethyl at position 2; sulfone group Lipophilic derivative of saccharin; industrial applications .
2-(3-Methylbutyl)-2,3-dihydro-1,2-benzothiazol-3-one Branched alkyl chain at position 2 Oil-like consistency; IR ν 2962, 2917 cm⁻¹ (C-H stretch); δ 0.87–0.97 ppm (CH3) in ¹H NMR .
Ipsapirone Piperazine-sulfonyl chain at position 2 CNS-active; serotonin receptor modulator; extended pharmacokinetic profile .

Q & A

Q. What are the most reliable synthetic routes for 2-Naphthalen-2-yl-1,2-benzothiazol-3-one, and how can O-alkylation side products be minimized?

To synthesize this compound, alkylation of 1,2-benzisothiazolin-3-one precursors is critical. Traditional methods using methyl iodide or dimethyl sulfate often yield undesired O-alkylation products. A robust approach involves using dialkyl carbonates (e.g., dimethyl carbonate) with alkali metal carbonates (e.g., K₂CO₃) or magnesium methoxide as a base. This combination promotes N-alkylation over O-alkylation due to improved regioselectivity under mild conditions .

Key Reagents/ConditionsOutcome
Dialkyl carbonate (C1–C4 alkyl)High N-alkylation selectivity
Base: K₂CO₃ or Mg(OMe)₂Reduced side reactions
Solvent: Polar aprotic (DMF)Enhanced reaction efficiency

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:

  • SHELXL software refines crystallographic data to determine bond lengths, angles, and packing motifs .
  • ORTEP-3 visualizes thermal ellipsoids and molecular geometry, ensuring accuracy in stereochemical assignments .
  • Monoclinic crystal systems (e.g., space group P2₁/n) with Z = 4 are typical for related benzothiazolones, as seen in analogous naphthyl-oxazole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP hybrid functionals) model HOMO-LUMO gaps, charge distribution, and vibrational spectra. Key steps:

Optimize geometry using exact-exchange terms to improve thermochemical accuracy .

Analyze frontier molecular orbitals to predict reactivity (e.g., nucleophilic/electrophilic sites).

Compare computed IR/NMR spectra with experimental data to validate structural models .

Q. How can conflicting spectroscopic data for benzothiazolone derivatives be resolved?

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Methodological solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Solvent-dependent UV-Vis studies to assess π→π* transitions in naphthyl systems .
  • SC-XRD validation to anchor spectral interpretations to definitive structural data .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

Graph set analysis (e.g., Etter’s rules ) identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings). For benzothiazolones:

  • N–H···O and C–H···π interactions stabilize crystal packing .
  • Layered stacking of naphthyl groups enhances π-π interactions, observed in related compounds with β angles ~94° in monoclinic systems .

Q. How does structural modification of this compound influence its biological activity?

Biological activity correlates with substituent effects:

  • Electron-withdrawing groups on the naphthyl ring enhance antimicrobial activity by increasing electrophilicity at the thiazolone core .
  • Steric hindrance from bulky substituents reduces binding efficiency in enzyme inhibition assays .
  • Quantitative structure-activity relationship (QSAR) models using DFT-derived descriptors (e.g., polar surface area) can predict bioactivity trends .

Data Contradiction Analysis Example
A study reports conflicting melting points for this compound (180–182°C vs. 175–177°C). Potential causes:

Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) alter thermal properties.

Purity : Residual solvents (e.g., DMF) lower observed melting points.

Methodology : DSC vs. capillary tube measurements yield variations.
Resolution: SC-XRD to confirm polymorphism and HPLC purity analysis .

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